molecular formula C8H8N2O2 B3058928 6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one CAS No. 928821-07-2

6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one

Cat. No.: B3058928
CAS No.: 928821-07-2
M. Wt: 164.16 g/mol
InChI Key: YLJAGPUCXZSPHU-UHFFFAOYSA-N
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Description

6-Amino-2,4-dihydro-1H-3,1-benzoxazin-2-one is a benzoxazinone derivative characterized by a bicyclic structure comprising a benzene ring fused to an oxazinone moiety. The amino group at position 6 distinguishes it from other benzoxazinones, such as the widely studied antiretroviral drug efavirenz, which features a chloro substituent at the same position.

Properties

IUPAC Name

6-amino-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJAGPUCXZSPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601942
Record name 6-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928821-07-2
Record name 6-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid. This one-pot reaction is carried out in ethanol and yields the desired benzoxazinone derivatives . Another method involves the use of cyanuric chloride and N,N-dimethylformamide as cyclizing agents to achieve high yields through a cyclodehydration reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxazinone Ring

The oxazinone ring undergoes nucleophilic attack, particularly at the C-2 carbonyl group, leading to ring-opening or substitution reactions.

Key Reactions:

  • Reaction with Amines :
    Heating 6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one (A ) with ethanolamine in ethanol yields intermediate B , which thermally dehydrates to form quinazolinone C (Scheme 1) .

    ReagentConditionsProductYield (%)
    EthanolamineReflux in ethanol, 3 hIntermediate B 89
    B (heated)120–121°CQuinazolinone C 92
  • Reaction with Hydrazides :
    Hydrazides like benzohydrazide react with A in aprotic solvents (e.g., benzene) to form kinetically controlled amidine salts (D ), while protic solvents (e.g., n-butanol) favor thermodynamically stable Z-form products (E ) via ring-opening pathways .

Acylation and Alkylation of the Amino Group

The amino group at position 6 participates in classical amine reactions:

Acylation:

  • Treatment with acyl chlorides or anhydrides under basic conditions forms amides. For example, reaction with acetyl chloride yields F (R = COCH₃).

Alkylation:

  • Alkyl halides or epoxides facilitate N-alkylation. Glycosidation with glucosamine hydrochloride produces quinazolinone-glycoside hybrids (G ) with potential bioactivity .

Ring-Opening Reactions

Under acidic or basic conditions, the oxazinone ring opens to generate anthranilic acid derivatives:

  • Acid-Catalyzed Hydrolysis :
    Heating A with HCl yields 6-aminobenzoxazine-2-carboxylic acid (H ) .

  • Base-Mediated Cleavage :
    Treatment with NaOH produces sodium 6-aminobenzoxazine-2-carboxylate (I ), useful for further functionalization .

Cyclization Reactions

The amino group facilitates intramolecular cyclization to form polyheterocycles:

  • Reaction with o-Phenylenediamine :
    In ethanol, A reacts with o-phenylenediamine to form tetracyclic compound J via tandem nucleophilic attack and cyclization (Scheme 2) .

    SubstrateReagentProductYield (%)
    A o-PhenylenediamineTetracyclic J 78

Cross-Coupling Reactions

While direct cross-coupling is limited, brominated analogs (e.g., 6-bromo derivatives) undergo Suzuki-Miyaura reactions with arylboronic acids. For A , preliminary studies suggest palladium-catalyzed C–N coupling at the amino group with aryl halides to form biaryl amines (K ) .

Biological Activity and Pharmacological Derivatives

Derivatives of A exhibit anti-inflammatory properties by modulating the Nrf2-HO-1 pathway. Key modifications include:

  • Triazole Conjugation : Click chemistry with propargyl groups enhances activity, as seen in compound L , which reduces LPS-induced NO production by 54% .

  • Sulfonamide Formation : Reaction with sulfonyl hydrazides yields M , showing antibacterial efficacy .

Reaction Mechanisms and Selectivity

  • Solvent Effects : Protic solvents stabilize zwitterionic intermediates, favoring Z-form products, while aprotic solvents promote kinetic pathways .

  • Electronic Effects : Electron-withdrawing groups on the benzoxazine ring enhance electrophilicity at C-2, accelerating nucleophilic substitution .

Tables of Representative Derivatives and Activities

Table 1: Anti-inflammatory Activity of 6-Amino-Benzoxazinone Derivatives

CompoundNO Reduction (%)Cell Viability (%)Target Pathway
L 54.66101.60Nrf2-HO-1
M 59.2388.23iNOS/COX-2

Table 2: Synthetic Routes to Key Derivatives

DerivativeReaction TypeReagentConditionsYield (%)
C Nucleophilic SubstitutionEthanolamineReflux, ethanol89
J Cyclizationo-PhenylenediamineReflux, ethanol78
G GlycosidationGlucosamine HClPyridine, RT85

Scientific Research Applications

6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of interleukin-1, exhibiting immune and anti-inflammatory actions. The compound’s oxazine ring structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Compound Name R6 Substituent R4 Substituents Molecular Weight Solubility Key Applications/Activities References
This compound NH₂ Not specified ~220 (calculated) Likely polar¹ Unknown; potential CNS or enzyme modulation
Efavirenz Cl CF₃, cyclopropylethynyl 315.68 Insoluble in H₂O NNRTI (HIV-1 reverse transcriptase inhibition)
4-Methyl-4-phenyl derivative H CH₃, C₆H₅ 273 Varies² Synthetic intermediate
6-Chloro-4-methyl-4-phenyl derivative Cl CH₃, C₆H₅ 308 Low polarity³ Fungicidal activity (hypothesized)
7-Fluoro-4,4-dimethyl derivative F CH₃ (×2) 209 Moderate⁴ Not reported

² Solubility depends on aryl substituents; nitro groups (e.g., in ) reduce solubility. ³ Chloro and aryl groups increase hydrophobicity. ⁴ Fluorine’s electronegativity may balance polarity.

Biological Activity

Introduction

6-Amino-2,4-dihydro-1H-3,1-benzoxazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its anti-inflammatory, antimicrobial, and potential neuroprotective effects. The synthesis methods, structure-activity relationships (SAR), and case studies will also be discussed.

This compound belongs to the benzoxazine family, which are known for their unique reactivity and biological properties. The compound can be synthesized through various methods, including the reaction of anthranilic acid with ortho esters or via Mannich-type reactions involving substituted phenols. The synthesis often yields derivatives that exhibit enhanced biological activity.

Table 1: Synthesis Methods for Benzoxazinones

MethodDescriptionReferences
Acid-Catalyzed ReactionInvolves anthranilic acids and ortho esters to form benzoxazinones.
Mannich ReactionUtilizes aromatic amines with formaldehyde and substituted phenols.
One-Pot SynthesisDirect synthesis yielding a mixture of benzoxazinone and dihydro products.

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays showed that it effectively inhibits edema induced by carrageenan, with percent inhibition ranging from 25% to 83% depending on the concentration used. Compounds derived from this structure also demonstrated analgesic effects, providing protection rates between 57% and 65% against pain models .

Antimicrobial Activity

The compound has been evaluated for antimicrobial efficacy against various bacterial strains. It showed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Notably, certain derivatives exhibited broad-spectrum antimicrobial effects, making them candidates for further development as therapeutic agents .

Neuroprotective Effects

Recent research indicates that benzoxazine derivatives may possess neuroprotective properties relevant to Alzheimer’s disease treatment. Computational studies suggest that these compounds can inhibit acetylcholinesterase (AChE), a key enzyme involved in neurodegeneration. The binding affinities of these compounds were found to be comparable or superior to established AChE inhibitors like Donepezil .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of carrageenan-induced edema (25%-83%)
AntimicrobialEffective against E. coli, S. aureus, and fungi
NeuroprotectiveAChE inhibition; potential for Alzheimer's treatment

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various benzoxazine derivatives, this compound was tested against multiple bacterial strains using the disc diffusion method. Results indicated that specific derivatives inhibited bacterial growth significantly more than others, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Potential

A computational docking study evaluated the interaction between this compound and AChE. The findings revealed strong binding affinities with critical active site residues, suggesting that modifications to the benzoxazine core structure could lead to more potent neuroprotective agents .

Q & A

Q. What are the common synthetic routes for 6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one, and how do their yields compare under varying conditions?

  • Methodological Answer : The compound is synthesized via electrochemical rearrangement of 3-hydroxyoxindoles using iodine (I₂) and tert-butyl hydroperoxide (TBHP) as mediators. Typical yields range from 80–95% under reflux conditions in methanol . Mechanochemical methods involving 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) offer solvent-free alternatives, achieving moderate yields (~60–75%) but with reduced byproduct formation . Comparative studies suggest electrochemical methods are superior for scalability, while mechanochemical routes are greener .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : X-ray crystallography is definitive for confirming the benzoxazinone core and substituent positions (e.g., bond angles and torsion angles) . Complementary techniques include:
  • ¹H/¹³C NMR : Key signals include the oxazinone carbonyl (δ ~160–170 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and NH₂ (~3350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₁₀N₂O₂ requires [M+H]⁺ = 179.0821) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during benzoxazinone synthesis?

  • Methodological Answer : Byproduct formation (e.g., dimerization or over-oxidation) is minimized by:
  • Controlled stoichiometry : Limiting TBHP to 2 equivalents reduces oxidative side reactions .
  • Temperature modulation : Electrochemical synthesis at 25°C minimizes thermal decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in mechanochemical routes .
  • Catalyst screening : Substituent-specific catalysts (e.g., TCT for amino groups) improve regioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for benzoxazinone derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or pharmacological data arise from:
  • Structural variations : Substitutions at the 6-amino or 2-position alter bioactivity (e.g., chloro vs. methyl groups) .
  • Assay conditions : Standardize protocols (e.g., MIC testing using broth microdilution) to ensure reproducibility .
  • Computational modeling : Molecular docking studies (e.g., with bacterial enzyme targets) rationalize activity trends and guide structural optimization .

Q. How do substituents at the 2- and 4-positions influence the electrochemical stability of benzoxazinone derivatives?

  • Methodological Answer : Cyclic voltammetry (CV) reveals:
  • Electron-withdrawing groups (EWGs) : Chloro or nitro substituents at the 4-position increase oxidation potential, enhancing stability .
  • Electron-donating groups (EDGs) : Methyl or methoxy groups at the 2-position reduce redox reversibility, necessitating inert atmospheres during synthesis .
  • Quantitative Structure-Property Relationship (QSPR) models : Predict stability based on Hammett constants (σ) of substituents .

Q. What mechanistic insights explain the regioselectivity of benzoxazinone formation during cyclization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations and isotopic labeling studies show:
  • Nucleophilic attack : The amino group preferentially attacks the carbonyl carbon, forming the six-membered oxazinone ring .
  • Transition-state analysis : Steric hindrance from 2-substituents (e.g., methyl) directs regioselectivity toward 3,1-benzoxazin-2-ones over 1,4-isomers .
  • Solvent effects : Protic solvents stabilize zwitterionic intermediates, favoring kinetically controlled pathways .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the antimicrobial efficacy of 6-amino-benzoxazinone derivatives?

  • Methodological Answer : Follow a tiered approach:
  • In vitro screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Dose-response analysis : Determine Minimum Inhibitory Concentration (MIC) values via microbroth dilution (CLSI guidelines) .
  • Synergy studies : Test combinations with β-lactams or fluoroquinolones to identify potentiating effects .
  • Cytotoxicity profiling : Assess mammalian cell viability (e.g., HEK293 cells) to ensure selectivity .

Q. What analytical workflows are recommended for identifying degradation products of 6-amino-benzoxazinones under physiological conditions?

  • Methodological Answer : Use hyphenated techniques:
  • LC-MS/MS : Monitor hydrolytic cleavage (e.g., ring-opening to form anthranilic acid derivatives) in simulated gastric fluid (pH 2.0) .
  • Stability chambers : Accelerate degradation studies under controlled humidity (75% RH) and temperature (40°C) .
  • NMR tracking : Assign degradation peaks via ¹H-¹³C HSQC correlations to distinguish hydrolyzed vs. oxidized byproducts .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize acidic/basic residues before incineration or chemical treatment .
  • Emergency procedures : Immediate decontamination with water for spills; administer oxygen if inhaled .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one
Reactant of Route 2
6-amino-2,4-dihydro-1H-3,1-benzoxazin-2-one

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